Cas no 1466-72-4 ((4-Bromocyclohexyl)-benzene)

(4-Bromocyclohexyl)-benzene is a brominated aromatic compound featuring a cyclohexyl substituent at the para position relative to the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The cyclohexyl group enhances steric and electronic properties, influencing regioselectivity in further functionalization. Its crystalline solid form ensures stability and ease of handling under standard conditions. The bromine atom serves as a versatile leaving group, enabling efficient transformations into derivatives for pharmaceuticals, agrochemicals, or materials science applications. High purity grades are available to meet rigorous research and industrial requirements.
(4-Bromocyclohexyl)-benzene structure
(4-Bromocyclohexyl)-benzene structure
Product Name:(4-Bromocyclohexyl)-benzene
CAS No:1466-72-4
MF:C12H15Br
MW:239.151502847672
CID:5151068
Update Time:2025-05-23

(4-Bromocyclohexyl)-benzene Chemical and Physical Properties

Names and Identifiers

    • (4-Bromocyclohexyl)-benzene
    • Inchi: 1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
    • InChI Key: NDRGPZJGGPICOX-UHFFFAOYSA-N
    • SMILES: C1(C2CCC(Br)CC2)=CC=CC=C1

(4-Bromocyclohexyl)-benzene Pricemore >>

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Additional information on (4-Bromocyclohexyl)-benzene

Introduction to (4-Bromocyclohexyl)-benzene (CAS No. 1466-72-4)

(4-Bromocyclohexyl)-benzene, also known by its CAS number 1466-72-4, is a chemical compound with a unique structure that combines a brominated cyclohexane ring and a benzene ring. This compound has garnered attention in both academic and industrial research due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The compound's structure, which features a bromine atom at the 4-position of the cyclohexane ring, plays a crucial role in its chemical reactivity and physical properties.

The synthesis of (4-Bromocyclohexyl)-benzene typically involves bromination reactions, where bromine is introduced into the cyclohexane ring under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective bromination processes, reducing the environmental impact and cost of production. These methods often utilize transition metal catalysts or radical-based mechanisms to achieve high yields and purity levels.

One of the most promising applications of (4-Bromocyclohexyl)-benzene lies in its use as an intermediate in organic synthesis. Its bromine atom serves as a reactive site for various substitution and elimination reactions, making it a valuable building block for constructing complex molecular architectures. For instance, researchers have employed this compound to synthesize biologically active molecules, such as kinase inhibitors and GPCR modulators, which hold potential therapeutic applications.

In materials science, (4-Bromocyclohexyl)-benzene has been explored for its role in the development of advanced polymers and materials with tailored properties. The compound's ability to undergo polymerization under specific conditions has led to the creation of novel materials with enhanced mechanical strength, thermal stability, and electrical conductivity. These materials are being investigated for use in electronics, aerospace, and renewable energy technologies.

Recent studies have also highlighted the importance of (4-Bromocyclohexyl)-benzene in understanding fundamental chemical reactions. For example, researchers have used this compound to study the kinetics of nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and transition states. Such studies are crucial for advancing our knowledge of organic chemistry and developing new synthetic methodologies.

The environmental impact of (4-Bromocyclohexyl)-benzene has also been a topic of interest. While the compound itself is not classified as hazardous under normal conditions, its production and disposal require careful consideration to minimize ecological risks. Researchers are actively exploring sustainable practices for synthesizing this compound, including the use of renewable feedstocks and green chemistry principles.

In conclusion, (4-Bromocyclohexyl)-benzene (CAS No. 1466-72-4) is a versatile compound with significant potential in various scientific and industrial domains. Its unique structure, reactivity, and applications make it an important subject of ongoing research. As advancements in synthetic methods and material science continue to unfold, this compound is expected to play an even more prominent role in shaping future innovations across multiple disciplines.

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